molecular formula C14H15N3O3S B2591980 Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate CAS No. 852366-75-7

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate

Cat. No.: B2591980
CAS No.: 852366-75-7
M. Wt: 305.35
InChI Key: PMFMLPQWZUCSPN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate is a synthetic organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate typically involves multiple steps:

Chemical Reactions Analysis

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate can be compared with other quinazoline derivatives:

This compound stands out due to its unique combination of a quinazoline moiety with a thioacetamido group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-20-13(19)7-15-12(18)8-21-14-10-5-3-4-6-11(10)16-9-17-14/h3-6,9H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFMLPQWZUCSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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